molecular formula C20H15ClN2O3 B1680600 2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride CAS No. 13558-31-1

2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride

Cat. No.: B1680600
CAS No.: 13558-31-1
M. Wt: 366.8 g/mol
InChI Key: JNGRENQDBKMCCR-UHFFFAOYSA-N
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Description

Rhodamine 110 is an organic chloride salt and a xanthene dye. It has a role as a fluorochrome. It contains a rhodamine 110(1+).

Mechanism of Action

Target of Action

Rhodamine 110 primarily targets proteinases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, peptide processing, and cell regulation . The compound is used as a substrate for proteinases, allowing for the detection and measurement of proteinase activity .

Mode of Action

Rhodamine 110 interacts with its targets through a process known as enzymatic cleavage . The compound contains an amino acid or peptide covalently linked to each of its amino groups . When a proteinase enzyme acts on Rhodamine 110, the nonfluorescent bisamide substrate is first converted to a fluorescent monoamide and then to Rhodamine 110, resulting in an increase in fluorescence . This fluorescence can be measured, providing a means to monitor enzyme activity .

Biochemical Pathways

The action of Rhodamine 110 affects the proteinase enzymatic pathways . When the compound is cleaved by a proteinase, it undergoes a transformation that results in increased fluorescence . This change can be detected and measured, allowing for the monitoring of proteinase activity and the investigation of the associated biochemical pathways .

Pharmacokinetics

It is noted that rhodamine 110-based substrates are used for assaying proteinases in solution or inside living cells , suggesting that the compound has the ability to permeate cell membranes and interact with intracellular targets.

Result of Action

The primary result of Rhodamine 110’s action is the generation of a fluorescent signal . This signal is produced when the compound is cleaved by a proteinase, transforming the nonfluorescent bisamide substrate into a fluorescent monoamide and then into Rhodamine 110 . The fluorescence can be measured, providing a direct and continuous means to monitor enzyme activity .

Action Environment

The action of Rhodamine 110 can be influenced by various environmental factors. For instance, the fluorescence properties of Rhodamine 110 and its derivatives were found to be temperature-dependent . The compound showed no change in emission intensities with ph variations , suggesting that its action is not significantly affected by changes in pH

Properties

IUPAC Name

[6-amino-9-(2-carboxyphenyl)xanthen-3-ylidene]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3.ClH/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;/h1-10,21H,22H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRENQDBKMCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)C(=O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884515
Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odorless red crystals; [MSDSonline]
Record name Rhodamine 110
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CAS No.

13558-31-1
Record name Rhodamine 110
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Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Record name Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, chloride (1:1)
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Record name 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 2
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 3
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 4
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Reactant of Route 6
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid hydrochloride
Customer
Q & A

Q1: What is the molecular formula and weight of Rhodamine 110?

A1: The molecular formula of Rhodamine 110 is C20H17ClN2O3, and its molecular weight is 368.81 g/mol.

Q2: What are the key spectroscopic features of Rhodamine 110?

A2: Rhodamine 110 exhibits strong absorbance in the visible range, with a maximum around 496 nm. [] Upon excitation, it emits bright green fluorescence with a peak at approximately 520 nm. [] The fluorescence properties are largely pH-insensitive above pH 5. []

Q3: How do the spectroscopic properties of Rhodamine 110 change upon derivatization?

A3: Derivatization can significantly alter the spectroscopic properties of Rhodamine 110. For instance, bis-substituted derivatives often exhibit quenched fluorescence, while cleavage of these substituents restores fluorescence. [, , , ] This property is particularly useful in designing fluorogenic substrates for enzyme activity assays. [, , ] Amide derivatization of Rhodamine 110 can induce hypsochromic shifts in excitation and emission spectra. []

Q4: How is Rhodamine 110 employed as a tool for studying protease activity?

A4: Rhodamine 110 is widely used in developing fluorogenic substrates for various proteases. These substrates typically consist of Rhodamine 110 linked to a peptide sequence recognized by the target protease. In its uncleaved form, the fluorescence of Rhodamine 110 is quenched. Upon protease cleavage, the Rhodamine 110 moiety is released, resulting in a fluorescence increase that can be readily measured. [, , , , , , ]

Q5: Can you explain the "trimethyl lock" strategy and its relevance to Rhodamine 110-based probes?

A5: The "trimethyl lock" is a chemical motif that undergoes spontaneous lactonization upon cleavage of a specific bond, typically by an enzyme. This strategy is used to design latent fluorophores where Rhodamine 110 is initially masked and rendered non-fluorescent. Upon enzyme action and subsequent trimethyl lock lactonization, Rhodamine 110 is unmasked, resulting in a fluorescence increase. This approach allows for sensitive and specific detection of enzyme activity. [, , ]

Q6: How is Rhodamine 110 used in live-cell imaging experiments?

A6: Rhodamine 110 and its derivatives can be used to label and visualize cellular components in live cells. For instance, a caged Rhodamine 110 derivative has been developed to specifically label SNAP-tag fusion proteins. This enables the study of protein localization and dynamics in living cells. [, ]

Q7: Can Rhodamine 110 be used to study cellular uptake mechanisms?

A7: Yes, research on Rhodamine 110 uptake in living cells suggests that it can cross both the plasma and mitochondrial membranes, albeit at a slower rate than the more lipophilic Rhodamine 123. [] This characteristic allows for studying the internalization pathways and intracellular accumulation of Rhodamine 110.

Q8: How is Rhodamine 110 employed in the study of microheterogeneous systems?

A8: Rhodamine 110's fluorescence properties make it a valuable probe for investigating the microenvironment of systems like micelles and reverse micelles. [, , , , , ] Its rotational diffusion within these systems provides information about their fluidity, viscosity, and the impact of factors like water content and surfactant concentration.

Q9: How do surface interactions affect the photophysical properties of Rhodamine 110?

A9: Studies using surface-sensitive techniques like surface second-harmonic generation (SHG) have shown that the photophysics of Rhodamine 110 are significantly altered upon adsorption to surfaces like silica. [] These changes in photophysical behavior are attributed to the formation of dimers and higher aggregates on the surface, impacting its ground-state recovery dynamics.

Q10: Can Rhodamine 110 be used in the development of optical sensors?

A10: Yes, researchers have explored the potential of Rhodamine 110 derivatives as optical sensors for metal ions. For example, a Rhodamine 110 derivative functionalized with 3-hydroxy-4-pyridinone chelating units has shown promising fluorescence behavior in the presence of Fe(III), suggesting its potential application in iron sensing. []

Q11: How is Rhodamine 110 used in the development of laser technology?

A11: Rhodamine 110 exhibits favorable lasing properties. Research has shown that its laser emission can be enhanced when used in bifluorophoric systems with coumarin as a sensitizer. [] Additionally, passive mode-locking of a continuous-wave Rhodamine 110 dye laser has been achieved, demonstrating its potential for generating ultrashort laser pulses. []

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